molecular formula C17H12BrN3O2 B6059267 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide

5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B6059267
M. Wt: 370.2 g/mol
InChI Key: IWOHZWZWRCQEFS-JMIUGGIZSA-N
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Description

5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide is an organic compound that belongs to the class of heterocyclic aromatic compounds It contains a pyridine ring substituted at position 3 by a carboxamide group and a bromine atom at position 5 Additionally, it has a Schiff base linkage with a 2-hydroxynaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 5-bromonicotinic acid and 2-hydroxynaphthaldehyde.

    Formation of Schiff Base: The 2-hydroxynaphthaldehyde is reacted with an amine derivative of 5-bromonicotinic acid under acidic or basic conditions to form the Schiff base linkage.

    Amidation: The resulting Schiff base is then subjected to amidation reactions to introduce the carboxamide group at position 3 of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the naphthalene moiety can undergo oxidation reactions to form quinones.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The bromine atom at position 5 of the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the Schiff base linkage and the hydroxynaphthalene moiety can interact with biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its aromatic structure and functional groups contribute to its versatility in material science applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base linkage can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The hydroxynaphthalene moiety can engage in π-π interactions with aromatic amino acids in protein targets, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-bromonicotinamide: Contains a bromine atom at position 5 and a carboxamide group at position 3 of the pyridine ring.

    2-hydroxynaphthaldehyde: Contains a hydroxyl group and an aldehyde group on the naphthalene ring.

Uniqueness

The uniqueness of 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide lies in its combination of a pyridine ring, a Schiff base linkage, and a hydroxynaphthalene moiety

Properties

IUPAC Name

5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O2/c18-13-7-12(8-19-9-13)17(23)21-20-10-15-14-4-2-1-3-11(14)5-6-16(15)22/h1-10,22H,(H,21,23)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOHZWZWRCQEFS-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)C3=CC(=CN=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201329409
Record name 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202119
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

413607-07-5
Record name 5-bromo-N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201329409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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